molecular formula C14H14N2O3 B1493253 Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098113-37-0

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1493253
CAS No.: 2098113-37-0
M. Wt: 258.27 g/mol
InChI Key: APPPPQQUKCTISR-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activities, particularly in enzyme inhibition and receptor interactions.

Biological Activities

  • Anticancer Activity
    • Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyridazine structure have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and affect cell cycle progression at micromolar concentrations .
  • Antimicrobial Properties
    • Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. For example, certain pyridazine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Inhibition
    • This compound may act as an enzyme inhibitor, impacting pathways relevant to disease processes. Its structural features allow for potential binding to active sites on enzymes, which could lead to therapeutic applications in treating diseases such as cancer and infections.

The mechanism of action for this compound likely involves:

  • Binding Affinity : The methoxy group enhances lipophilicity, potentially increasing binding affinity to target proteins.
  • Pathway Modulation : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways critical for cell proliferation and survival.

Research Findings and Case Studies

StudyFindings
Demonstrated that similar compounds can induce apoptosis in breast cancer cells and inhibit microtubule assembly at 20 μM.
Reported antimicrobial activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL.
Suggested potential applications in drug development for treating cancer and infectious diseases due to enzyme inhibition properties.

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)11-8-13(16-15-9-11)10-5-4-6-12(7-10)18-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPPPQQUKCTISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.